Lipophilicity (LogP) Differentiation: 1-(2-Methoxyethyl)-6-carboxylic Acid Versus 3-Carboxylic Acid Regioisomer
The target compound exhibits a calculated LogP of 2.07, indicating moderate lipophilicity suitable for passive membrane permeability while maintaining aqueous solubility . In contrast, the 3-carboxylic acid regioisomer (CAS 179993-05-6) displays a significantly lower calculated XLogP3 of 1.3 . This LogP differential of 0.77 units represents a meaningful shift in predicted partition coefficient, potentially altering tissue distribution and cellular uptake profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 (calculated) |
| Comparator Or Baseline | 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (CAS 179993-05-6): XLogP3 = 1.3 |
| Quantified Difference | ΔLogP = 0.77 (target more lipophilic) |
| Conditions | Computational prediction; target compound from Chemsrc database; comparator from AngeneChemical computed properties |
Why This Matters
A LogP difference of 0.77 can alter predicted permeability by approximately 2- to 3-fold in empirical models, directly impacting compound prioritization in lead optimization campaigns.
